molecular formula C20H23ClO6 B14789108 2-[4-Chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[4-Chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B14789108
M. Wt: 394.8 g/mol
InChI Key: UEHTWMMZNLKDPS-UHFFFAOYSA-N
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Description

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-D-glucitol is a complex organic compound that belongs to the class of glucitol derivatives This compound is characterized by the presence of a glucitol backbone with a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-D-glucitol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-glucitol are protected using suitable protecting groups such as acetals or silyl ethers.

    Formation of the Anhydro Bridge: The protected glucitol undergoes cyclization to form the 1,5-anhydro bridge.

    Substitution Reaction: The phenyl group is introduced through a substitution reaction, where the 4-chloro-3-[(4-methoxyphenyl)methyl]phenyl moiety is attached to the glucitol backbone.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-D-glucitol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-D-glucitol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-D-glucitol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chlorinated Glucitol Derivatives: Compounds with similar glucitol backbones and chlorinated phenyl groups.

    Methoxyphenyl Derivatives: Compounds with methoxy-substituted phenyl groups attached to different backbones.

Uniqueness

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-D-glucitol is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO6/c1-26-14-5-2-11(3-6-14)8-13-9-12(4-7-15(13)21)20-19(25)18(24)17(23)16(10-22)27-20/h2-7,9,16-20,22-25H,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHTWMMZNLKDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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